"Synthesis and characterization of 3-Pyridinecarboximidic acid, propyl ester"
"Synthesis and characterization of 3-Pyridinecarboximidic acid, propyl ester"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Synthesis and Characterization of 3-Pyridinecarboximidic acid, propyl ester
Senior Application Scientist: Dr. Gemini
Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-Pyridinecarboximidic acid, propyl ester, a pyridine-based imidate with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While direct literature on this specific molecule is sparse, this document leverages established, reliable chemical principles to outline a robust synthetic pathway via the Pinner reaction. We delve into the causality behind the chosen methodology, emphasizing the critical parameters necessary for success. Furthermore, a multi-faceted analytical approach for unambiguous structural elucidation and purity confirmation is presented, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. This guide is designed to empower researchers with the practical and theoretical knowledge required to confidently synthesize and validate this valuable chemical entity.
Introduction and Strategic Importance
The Pyridinecarboximidate Functional Group
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. When functionalized with an imidate ester (carboximidate), as in the target molecule, new synthetic possibilities emerge. Imidates are highly versatile intermediates, capable of undergoing further transformations to yield amidines, orthoesters, and various heterocyclic systems, which are themselves important pharmacophores.[1][2]
Propyl 3-Pyridinecarboximidate: A Novel Building Block
3-Pyridinecarboximidic acid, propyl ester (also known as propyl nicotinoimidate) combines the key pyridine core with the reactive imidate functionality. Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of numerous compounds, including derivatives with anti-tubercular activity and the important B vitamin niacinamide.[3] The introduction of the propyl group offers a balance of lipophilicity and steric properties that can be advantageous in tuning the physicochemical characteristics of downstream drug candidates or materials. The strategic location of the imidate at the 3-position of the pyridine ring makes it an analogue of nicotinic acid derivatives, a class of compounds with diverse biological activities.
Rationale for Synthesis
The primary motivation for the synthesis of this compound is its potential as a reactive intermediate. Its structural similarity to other pyridine esters used in the development of pharmaceuticals, agrochemicals, and specialty chemicals suggests its utility as a building block for novel molecular discovery.[4][5] This guide provides the foundational chemistry to access this molecule, enabling its exploration in various research and development programs.
Retrosynthetic Analysis and Chosen Synthetic Pathway
The Pinner Reaction: A Deliberate Choice
The most direct and reliable method for converting a nitrile to an imidate ester is the Pinner reaction.[6] This classic acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a protonated nitrile.[7][8]
Causality for Selection:
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High Efficiency: The Pinner reaction is known for its high efficiency in converting nitriles to imidates, particularly when conducted under strictly anhydrous conditions to prevent hydrolysis of the product back to an ester.[7]
-
Mild Conditions: The reaction proceeds at low temperatures (typically 0-15 °C), which is crucial for preserving the stability of the resulting imidate salt.[2]
-
Precursor Availability: The starting materials, 3-cyanopyridine (nicotinonitrile) and n-propanol, are readily available and cost-effective commercial reagents.
The reaction proceeds via the formation of a highly reactive intermediate known as a Pinner salt (in this case, propyl 3-pyridinecarboximidate hydrochloride).[1][7] This salt can be isolated or used in situ for subsequent reactions.
Retrosynthetic Logic
The retrosynthesis of the target molecule is straightforward, directly pointing to the Pinner reaction as the key transformation.
Caption: Retrosynthetic analysis of Propyl 3-Pyridinecarboximidate.
Experimental Protocol: Synthesis of Propyl 3-Pyridinecarboximidate Hydrochloride
This protocol details the formation of the Pinner salt. The isolation of the neutral "free base" is an optional subsequent step.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 100-54-9 | ≥99% | Must be dry. |
| n-Propanol | C₃H₈O | 60.10 | 71-23-8 | Anhydrous, ≥99.5% | Critical for preventing side reactions. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Used as the reaction solvent. |
| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Gas | Must be passed through a drying tube. |
Step-by-Step Synthesis Workflow
The following protocol is a self-validating system. Success at each stage (e.g., complete dissolution, formation of a precipitate) provides confidence for proceeding to the next step.
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Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube (filled with CaCl₂ or Drierite) to protect from atmospheric moisture. Purge the entire system with an inert gas (Nitrogen or Argon).
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Reagent Charging: In the flask, dissolve 3-cyanopyridine (1.0 eq) in a mixture of anhydrous n-propanol (1.1 eq) and anhydrous diethyl ether. The ether serves as a solvent to facilitate precipitation of the Pinner salt.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to prevent the thermodynamically unstable imidate salt from rearranging into an N-propylnicotinamide byproduct.[2]
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. The protonation of the nitrile nitrogen by HCl is the initiating step, significantly increasing the electrophilicity of the nitrile carbon.[7]
-
Reaction Monitoring & Pinner Salt Formation: The reaction is typically exothermic. Maintain the temperature between 0-10 °C. As the reaction progresses, the product, propyl 3-pyridinecarboximidate hydrochloride, will precipitate from the ether solution as a white solid. Continue bubbling HCl until the solution is saturated and precipitation is complete (typically 2-4 hours).
-
Reaction Completion: After stopping the HCl flow, seal the flask and allow it to stir at 0-5 °C for an additional 12-18 hours to ensure complete conversion.
-
Isolation of the Pinner Salt: Collect the solid precipitate by vacuum filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated white solid under a high vacuum to yield the final product, propyl 3-pyridinecarboximidate hydrochloride. Store immediately in a desiccator under an inert atmosphere as the salt is hygroscopic.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the Pinner salt.
Comprehensive Characterization Strategy
Unambiguous structural confirmation requires a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.
Predicted Spectroscopic Data
The following data are predicted for the free base form (3-Pyridinecarboximidic acid, propyl ester, C₉H₁₂N₂O, M.W. 164.20 g/mol ).
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~8.5-9.0 (m, 2H, Pyridine H₂/H₆), δ ~7.5-8.0 (m, 2H, Pyridine H₄/H₅), δ ~4.1 (t, 2H, -OCH₂-), δ ~1.7 (sextet, 2H, -CH₂-), δ ~0.9 (t, 3H, -CH₃) | The spectrum should clearly show four distinct aromatic protons of the pyridine ring and the characteristic triplet-sextet-triplet pattern of a propyl group attached to an oxygen. |
| ¹³C NMR | δ ~165 (C=N, Imidate), δ ~150 (Pyridine C₂/C₆), δ ~135 (Pyridine C₄), δ ~123 (Pyridine C₅), δ ~128 (Pyridine C₃), δ ~68 (-OCH₂-), δ ~22 (-CH₂-), δ ~10 (-CH₃) | The key signal is the imidate carbon (~165 ppm). The presence of five distinct aromatic carbon signals and three aliphatic signals confirms the overall carbon framework. |
| IR (Infrared) | ~1650 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch) | The strong C=N stretch is characteristic of the imidate functional group, distinguishing it from a nitrile (~2230 cm⁻¹) or an amide (~1680 cm⁻¹, C=O). |
| MS (Mass Spec) | [M+H]⁺ = 165.10 | High-resolution mass spectrometry should confirm the molecular formula by providing an exact mass that matches the calculated value. |
| Elemental Analysis | Calculated for C₉H₁₂N₂O: C, 65.83%; H, 7.37%; N, 17.06% | The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and purity of the sample. |
Interlocking Confirmation Logic
No single technique is sufficient for confirmation. The power of this characterization suite lies in how the data interlock to provide a complete and validated structural assignment.
Caption: Logical flow of multi-technique structural confirmation.
Safety, Handling, and Storage
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Reagent Safety: Hydrogen chloride gas is highly corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood. Anhydrous solvents like diethyl ether are extremely flammable.
-
Product Handling: The Pinner salt is hygroscopic and should be handled under an inert atmosphere whenever possible. The free base may be unstable over long periods and is best generated fresh or stored under nitrogen at low temperatures.
-
Storage: Store the hydrochloride salt in a tightly sealed container inside a desiccator. Store the free base under an inert atmosphere in a refrigerator or freezer.
References
-
Pinner reaction - Wikipedia. [Link]
-
Pinner Reaction - Organic Chemistry Portal. [Link]
-
Nitriles to Esters - Chemistry Steps. [Link]
- US2758999A - Esterification of pyridine carboxylic acids - Google P
-
Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing - ResearchGate. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester [cymitquimica.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
